2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
CAS No.: 1779125-24-4
Cat. No.: VC2729192
Molecular Formula: C10H19ClN4O
Molecular Weight: 246.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779125-24-4 |
|---|---|
| Molecular Formula | C10H19ClN4O |
| Molecular Weight | 246.74 g/mol |
| IUPAC Name | 2-[1-(piperidin-3-ylmethyl)triazol-4-yl]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C10H18N4O.ClH/c15-5-3-10-8-14(13-12-10)7-9-2-1-4-11-6-9;/h8-9,11,15H,1-7H2;1H |
| Standard InChI Key | OSSFFKHPCVMSRN-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CN2C=C(N=N2)CCO.Cl |
| Canonical SMILES | C1CC(CNC1)CN2C=C(N=N2)CCO.Cl |
Introduction
2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a heterocyclic compound that combines a piperidine ring with a 1,2,3-triazole structure. This compound is of significant interest in medicinal chemistry due to its potential applications in developing pharmacological agents targeting various biological pathways .
Key Features:
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Chemical Structure: The compound features a piperidine moiety linked to a triazole ring, with an ethan-1-ol side chain and a hydrochloride salt form.
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Synthesis: It can be synthesized using click chemistry techniques, specifically through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, involving piperidin-3-ylmethyl azides and appropriate alkynes.
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Applications: Potential uses include drug development, particularly in targeting specific biological pathways for therapeutic effects.
Synthesis Overview:
The synthesis of 2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride typically involves the following steps:
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Starting Materials: Piperidin-3-ylmethyl azide and an appropriate alkyne are used as starting materials.
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Reaction Conditions: The reaction is conducted under basic conditions, often using triethylamine as a base, and is catalyzed by copper.
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Monitoring Techniques: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and confirm product formation.
Spectral Data:
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NMR Spectroscopy: Used to confirm the structure and purity of the compound.
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Infrared (IR) Spectroscopy: Provides information on functional groups present in the compound.
Chemical Reactions:
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activity:
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Mechanism of Action: The compound interacts with specific biological targets, potentially modulating enzyme or receptor activity. This interaction can lead to various physiological effects, including therapeutic benefits.
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Potential Applications: It has potential applications in drug development, particularly in targeting specific biological pathways for therapeutic effects.
Potential Therapeutic Areas:
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Pharmacological Evaluations: Related compounds have shown significant activity against specific targets, suggesting potential therapeutic applications in various diseases.
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